molecular formula C20H15N3O3S2 B2391540 N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-nitrobenzamide CAS No. 886958-68-5

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-nitrobenzamide

Cat. No.: B2391540
CAS No.: 886958-68-5
M. Wt: 409.48
InChI Key: UKTOSVJCJVOKTE-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-nitrobenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives.

Mechanism of Action

Target of Action

Benzothiazole derivatives have been extensively investigated and are associated with diverse biological activities . They have shown promising activity against Staphylococcus aureus , suggesting that they may target bacterial proteins or enzymes.

Mode of Action

Benzothiazole derivatives have been found to inhibit the growth of bacteria such as staphylococcus aureus . This suggests that the compound may interact with its targets, possibly bacterial proteins or enzymes, leading to inhibition of bacterial growth.

Biochemical Pathways

Given the antibacterial activity of benzothiazole derivatives , it can be inferred that the compound may interfere with essential biochemical pathways in bacteria, leading to their growth inhibition.

Pharmacokinetics

A favorable pharmacokinetic profile was indicated for synthesized benzothiazole derivatives . This suggests that the compound may have suitable absorption, distribution, metabolism, and excretion properties that contribute to its bioavailability.

Result of Action

Benzothiazole derivatives have shown significant antibacterial activity . This suggests that the compound’s action results in the inhibition of bacterial growth at the molecular and cellular levels.

Preparation Methods

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-nitrobenzamide typically involves the coupling of substituted 2-amino benzothiazoles with various aromatic acids. One common method includes the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic amount of glacial acetic acid . The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-nitrobenzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine derivative .

Comparison with Similar Compounds

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-nitrobenzamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S2/c1-11-12(2)27-20(17(11)19-21-15-5-3-4-6-16(15)28-19)22-18(24)13-7-9-14(10-8-13)23(25)26/h3-10H,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTOSVJCJVOKTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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